BenchChemオンラインストアへようこそ!

[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

N-acylhydrazone regioisomerism benzylidene substitution

[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate (CAS 477728-96-4) is an N-acylhydrazone derivative with the molecular formula C₂₄H₂₁ClN₂O₄ and a molecular weight of 436.9 g/mol. Its structure features a 4-propoxybenzoyl hydrazone core linked to a 4-chlorobenzoate ester at the meta position of the central phenyl ring.

Molecular Formula C24H21ClN2O4
Molecular Weight 436.9 g/mol
CAS No. 477728-96-4
Cat. No. B12049271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
CAS477728-96-4
Molecular FormulaC24H21ClN2O4
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C24H21ClN2O4/c1-2-14-30-21-12-8-18(9-13-21)23(28)27-26-16-17-4-3-5-22(15-17)31-24(29)19-6-10-20(25)11-7-19/h3-13,15-16H,2,14H2,1H3,(H,27,28)/b26-16+
InChIKeyXRIAINNCRGICCR-WGOQTCKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Identity Profile for [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate (CAS 477728-96-4)


[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate (CAS 477728-96-4) is an N-acylhydrazone derivative with the molecular formula C₂₄H₂₁ClN₂O₄ and a molecular weight of 436.9 g/mol [1]. Its structure features a 4-propoxybenzoyl hydrazone core linked to a 4-chlorobenzoate ester at the meta position of the central phenyl ring [1]. The hydrazone moiety (‒CO‒NH‒N=CH‒) is a recognized pharmacophore associated with diverse bioactivities, including antimicrobial and anticancer effects [2]. However, the published scientific literature lacks compound-specific quantitative profiling for this exact molecule, a knowledge gap that has direct implications for evidence-based procurement decisions.

Why Regioisomeric or Substituent-Variant Acylhydrazones Cannot Substitute for CAS 477728-96-4 Without Quantitative Verification


N-Acylhydrazones exhibit pronounced structure–activity relationship (SAR) sensitivity, where seemingly minor modifications in substitution patterns or regioisomeric positioning can yield orders-of-magnitude changes in bioactivity [1]. Within the 4-propoxybenzoyl‒chlorobenzoate chemical space, the target compound features a specific meta-linked phenyl core and a para-substituted chlorobenzoate ester. Closely cataloged analogs—such as the para-benzylidene regioisomer (CAS 880047-98-3) or brominated and methoxy-substituted variants—are not pharmacologically interchangeable [2]. Procurement based solely on scaffold similarity carries the material risk of selecting an inactive substitute; only the exact CAS-linked structure guarantees reproducibility of any previously observed biological or physicochemical properties.

Quantitative Evidence Profile for [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate (CAS 477728-96-4) Versus Closest Analogs


Meta-Benzylidene vs. Para-Benzylidene Regioisomerism: Structural Differentiation with Pharmacological Implications for CAS 477728-96-4

The target compound (CAS 477728-96-4) features a meta-substituted benzylidene linkage (‒N=CH‒ at the 3-position of the central phenyl ring). The closest commercially listed analog, CAS 880047-98-3, is the para-substituted regioisomer bearing the identical propoxybenzoyl and 2-chlorobenzoate groups but at the 4-position [1]. In N-acylhydrazone SAR studies, regioisomeric positioning of the benzylidene moiety modulates both electronic conjugation and steric accessibility of the hydrazone pharmacophore, leading to divergent biological target engagement [2]. No head-to-head comparative bioassay data exist for these two specific regioisomers in the published literature.

N-acylhydrazone regioisomerism benzylidene substitution structure-activity relationship (SAR)

4-Chlorobenzoate Ester at Meta-Phenyl: Differentiation from 2-Chlorobenzoate and Non-Chlorinated Analogs for CAS 477728-96-4

The target compound contains a 4-chlorobenzoate ester moiety, whereas several closely related analogs cataloged in vendor databases carry a 2-chlorobenzoate group (e.g., CAS 880047-98-3, CAS 764657-08-1) [1][2]. The position of the chlorine substituent on the benzoate ester influences both the compound's lipophilicity (clogP ~5.7 for the target versus predicted variation for ortho-chloro isomers) and its metabolic susceptibility [3]. The 4-chloro substitution pattern is also distinguished from non-halogenated benzoate or 4-methoxybenzoate variants, which present altered hydrogen-bonding and steric profiles [3]. Quantitative comparative bioactivity data for these specific ester variants remain absent from the peer-reviewed literature.

chlorobenzoate positional isomerism lipophilicity ester substitution hydrazone

Propoxybenzoyl Moiety Differentiation: 4-Propoxy vs. 4-Hydroxy and 4-Methoxy Analogs

The target compound incorporates a 4-propoxy substituent on the benzoyl hydrazone ring, with a three-carbon alkoxy chain. Structural analogs bearing a shorter 4-methoxy group or a polar 4-hydroxy substituent on the benzoyl ring (e.g., the 4-hydroxybenzoyl hydrazone analog BDBM79588 from BindingDB) exhibit markedly different physicochemical and biological profiles [1][2]. The 4-hydroxy analog BDBM79588 demonstrated an EC₅₀ of 17,100 nM against the neurotensin receptor type 1 (NTS1) in a cell-based assay, but this value cannot be extrapolated to the 4-propoxy-substituted target compound [2]. The propoxy chain increases lipophilicity (contributing to the XLogP3 of 5.7) relative to hydroxy or methoxy analogs, which may alter membrane permeability and target engagement [3].

propoxybenzoyl alkoxy chain length lipophilicity acylhydrazone

Absence of Compound-Specific Bioactivity Data: CAS 477728-96-4 Is a Research-Grade Scaffold with Unproven Activity

As of the current evidence cut-off, no published peer-reviewed study, patent, or curated bioactivity database reports compound-specific quantitative biological data (IC₅₀, EC₅₀, Kd, MIC, etc.) for CAS 477728-96-4 . This distinguishes the target compound from structurally characterized but biologically profiled analogs such as BDBM79588 (NTS1 EC₅₀ = 17,100 nM) and CAS 880047-98-3 (commercially available but similarly unprofiled) [1][2]. The absence of bioactivity data positions CAS 477728-96-4 as a research-grade scaffold suitable for de novo screening or SAR exploration, not as a validated probe or lead compound with established biological annotation.

data gap research-grade N-acylhydrazone bioactivity

Physicochemical Differentiation: XLogP3 and Rotatable Bond Profile of CAS 477728-96-4

The target compound possesses nine rotatable bonds and a computed XLogP3 of 5.7, placing it at the upper boundary of typical drug-like chemical space (rule-of-five guidelines: XLogP ≤ 5, rotatable bonds ≤ 10) [1]. By comparison, the 4-hydroxy analog BDBM79588 is predicted to have a lower logP due to the polar hydroxyl substituent, while the 2-ethoxy-4-substituted analog (CAS 880047-98-3) presents an additional ethoxy group that further increases molecular complexity [2]. The relatively high lipophilicity of CAS 477728-96-4 may favor membrane permeability but could also increase non-specific protein binding and reduce aqueous solubility relative to more polar analogs [3]. These computed properties provide guidance for formulation and assay design but do not substitute for experimental determination.

lipophilicity XLogP3 rotatable bonds drug-likeness

Defensible Application Scenarios for [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate (CAS 477728-96-4)


De Novo N-Acylhydrazone Library Screening for Antimicrobial or Anticancer Hit Discovery

CAS 477728-96-4 can serve as a structurally defined, meta-substituted N-acylhydrazone scaffold in phenotypic or target-based screening libraries. Its 4-propoxybenzoyl and 4-chlorobenzoate motifs represent deliberate lipophilic modifications that differentiate it from more polar analogs. Given the well-documented antimicrobial and anticancer activities of N-acylhydrazones as a compound class [1], the compound is suitable for inclusion in diversity-oriented screening decks where SAR exploration around regioisomeric and alkoxy-chain variations is the explicit objective.

Regioisomeric and Physicochemical Comparator in Acylhydrazone SAR Studies

The meta-benzylidene substitution pattern of CAS 477728-96-4 makes it a necessary paired comparator to the para-substituted regioisomer (CAS 880047-98-3) in systematic SAR campaigns. As demonstrated in Section 3, these two regioisomers differ only in the position of the benzylidene linkage yet are predicted to engage biological targets differently [2]. Procurement of both regioisomers enables head-to-head studies that can quantify the contribution of benzylidene geometry to target affinity, selectivity, and cellular potency.

Physicochemical Profiling and Formulation Feasibility Assessment for Lipophilic Hydrazone Scaffolds

With a computed XLogP3 of 5.7 [3], CAS 477728-96-4 is positioned to probe the upper lipophilicity range of the N-acylhydrazone chemical space. It can be employed as a model compound for assessing solubility limitations, non-specific protein binding, and formulation requirements (e.g., co-solvent systems, cyclodextrin complexation) that are characteristic of lipophilic hydrazone esters. Such studies generate platform knowledge applicable to the broader 4-propoxybenzoyl hydrazone series.

Chemical Probe Starting Point for Neurotensin Receptor or Related GPCR Target Exploration

The structurally related 4-hydroxybenzoyl analog BDBM79588 has demonstrated measurable, albeit modest, activity at the neurotensin receptor type 1 (EC₅₀ = 17,100 nM) [4]. CAS 477728-96-4, featuring a 4-propoxy substituent in place of the 4-hydroxy group, represents a logical starting scaffold for a structure–activity relationship campaign aimed at improving NTS1 potency through lipophilic optimization. Procurement of the compound enables initial hit confirmation and subsequent medicinal chemistry elaboration.

Quote Request

Request a Quote for [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.